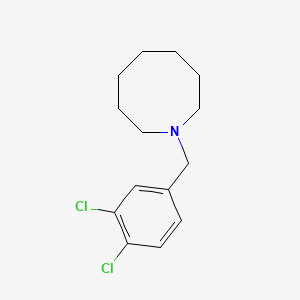![molecular formula C20H25N3O2 B4698790 N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4698790.png)
N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Overview
Description
N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as DMMU, is a synthetic compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. In
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer, inflammation, and diabetes. In agriculture, it inhibits the activity of an enzyme that is essential for plant growth. In material science, it acts as a building block for the synthesis of materials with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea also vary depending on its application. In medicine, it has been shown to induce cell death in cancer cells, reduce inflammation, and improve glucose metabolism in diabetic patients. In agriculture, it inhibits plant growth and can lead to crop damage if not used properly. In material science, it can be used to synthesize materials with unique properties such as high thermal stability and electrical conductivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in lab experiments is its versatility. It can be used in various fields and has a wide range of potential applications. It is also relatively easy to synthesize and purify. However, one of the main limitations is its potential toxicity. It can be harmful if not handled properly, and its effects on the environment are not well understood.
Future Directions
There are several future directions for the research on N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. In medicine, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. In agriculture, research is needed to develop safer and more effective herbicides and fungicides. In material science, research is needed to explore the potential applications of N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea-based materials in various fields, including electronics and energy storage.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a versatile compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its potential applications in medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and potential applications, as well as its potential toxicity and environmental impact.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties. In agriculture, it has been used as a herbicide and fungicide due to its ability to inhibit plant growth. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-3-4-16(2)19(13-15)22-20(24)21-18-7-5-17(6-8-18)14-23-9-11-25-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZJPRIOQHKJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4698716.png)
![{2-[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4698733.png)
![5-(2-bromobenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4698744.png)

![N-[3-(acetylamino)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4698754.png)
![diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4698757.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4698764.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-ethoxyphenyl)quinoline](/img/structure/B4698782.png)
![2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4698804.png)
![4-methyl-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4698806.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4698832.png)